molecular formula C22H22ClN3O4 B2540228 2-{8-chloro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(2,4-dimethoxyphenyl)acetamide CAS No. 2034457-63-9

2-{8-chloro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2540228
CAS RN: 2034457-63-9
M. Wt: 427.89
InChI Key: YWQKHQZERRZIBF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a benzo[b]1,6-naphthyridin core, which is a type of polycyclic aromatic compound. The molecule also has an acetamide group attached to it, which could potentially contribute to its reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would likely be quite complex. It would contain a benzo[b]1,6-naphthyridin core, with an acetamide group attached. The presence of the 8-chloro and 10-oxo groups on the benzo[b]1,6-naphthyridin core, and the N-(2,4-dimethoxyphenyl) group on the acetamide, would further add to the complexity of the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the various functional groups present in its structure. The acetamide group could potentially undergo hydrolysis, while the chloro group might be susceptible to nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the acetamide could increase its solubility in polar solvents .

Scientific Research Applications

Antimicrobial Potential

The compound has been evaluated for its antimicrobial properties. In particular, derivatives 1a and 1b exhibited promising antimicrobial activity . Further studies could explore its mechanism of action and potential applications in treating bacterial or fungal infections.

Anti-Inflammatory and Analgesic Activities

Amongst the derivatives, two compounds—(S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43)—showed anti-inflammatory and analgesic activities. These findings suggest potential applications in pain management and inflammation-related disorders .

Synthesis of Heterocycles

The compound’s structure lends itself to synthetic versatility. Researchers have explored its use in constructing related heterocycles, ranging from four-membered to seven-membered rings. These heterocycles often exhibit unique biological activities, making them valuable targets for drug discovery .

Cytotoxicity Testing

Novel derivatives of this compound, specifically 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines, were synthesized and tested for cytotoxicity. Understanding their impact on cell viability can guide further exploration in cancer research and drug development .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

2-(8-chloro-10-oxo-1,3,4,10a-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4/c1-29-14-4-6-19(20(10-14)30-2)25-21(27)12-26-8-7-18-16(11-26)22(28)15-9-13(23)3-5-17(15)24-18/h3-6,9-10,16H,7-8,11-12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPLBKOYFIQOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCC3=NC4=C(C=C(C=C4)Cl)C(=O)C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{8-chloro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(2,4-dimethoxyphenyl)acetamide

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